3-(3-methylphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole and quinazoline core. The structure incorporates a 3-methylphenyl substituent at position 3 and an N-[(4-propoxyphenyl)methyl]carboxamide group at position 6. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and modulate interactions with biological targets.
Properties
IUPAC Name |
3-(3-methylphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-3-13-35-21-10-7-18(8-11-21)16-28-26(33)20-9-12-22-23(15-20)32-25(29-27(22)34)24(30-31-32)19-6-4-5-17(2)14-19/h4-12,14-15,31H,3,13,16H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWMCBMVNNKLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methylphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Triazole ring : Contributes to biological activity through interactions with various biological targets.
- Quinazoline core : Known for its diverse pharmacological properties.
- Substituents : The presence of methyl and propoxy groups enhances lipophilicity and may influence receptor binding.
Antimicrobial Activity
Research has shown that triazole-containing compounds often exhibit antimicrobial properties. A study highlighted the synthesis of various triazole derivatives, which demonstrated significant antimicrobial activity against a range of pathogens. Although specific data on the compound is limited, its structural similarity to other active triazoles suggests potential efficacy against bacteria and fungi .
Anticholinesterase Activity
Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE). A study reported that derivatives with a quinazoline-triazole hybrid structure exhibited notable AChE inhibition with IC50 values ranging from 0.2 to 83.9 μM. This suggests that our compound might also possess similar inhibitory activity against cholinesterases .
Anti-inflammatory Properties
Triazole derivatives have been recognized for their anti-inflammatory effects. In vitro studies indicated that certain triazole hybrids can inhibit pro-inflammatory cytokines. This activity may be attributed to their ability to modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Research Findings and Case Studies
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with active sites of enzymes such as AChE and cyclooxygenase (COX), indicating potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The triazoloquinazoline scaffold is shared among analogs, but substituent variations dictate functional differences:
Bioactivity and Pharmacokinetics (Theoretical Comparison)
- Target Compound : Propoxy and methyl groups may enhance membrane permeability and binding to hydrophobic kinase pockets (e.g., EGFR or VEGFR families).
- Ethyl Ester Analog : Ester hydrolysis in vivo could limit bioavailability, though rapid metabolism might suit short-acting applications.
- Methoxy-Substituted Analog : Polar methoxy groups favor aqueous solubility but may reduce CNS penetration.
Preparation Methods
Cyclocondensation of Hydrazinobenzoic Acid Derivatives
A solution of substituted hydrazinobenzoic acid (10 mmol) in ethanol reacts with N-cyanoimidocarbonates (10 mmol) at 0°C, followed by triethylamine (30 mmol) addition. After overnight stirring, acidification with concentrated HCl induces cyclization, yielding the triazolo-quinazoline framework. For example, compound 5g (Table 3,) was synthesized via this method, achieving a 68% yield after recrystallization from tetrahydrofuran (THF).
Functionalization at Position 3
Introducing the 3-methylphenyl group requires electrophilic aromatic substitution or Suzuki-Miyaura coupling. Patent data describes analogous substitutions using palladium catalysts to attach aryl groups to nitrogen-containing heterocycles. For instance, coupling 3-bromo-triazoloquinazoline with 3-methylphenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/water (4:1) at 80°C achieves >75% yield.
Introduction of the 5-Oxo Group
The 5-oxo moiety is introduced via oxidation or lactamization. In triazoloquinazolines, ketone formation often occurs during cyclization. For example, refluxing intermediates with acetic anhydride facilitates oxidation of a methylene group to a ketone. Alternatively, using hypervalent iodine reagents (e.g., Dess-Martin periodinane) selectively oxidizes secondary alcohols to ketones without affecting other functional groups.
Carboxamide Functionalization at Position 8
The carboxamide group at position 8 is installed through a two-step process: carboxylic acid formation followed by amide coupling.
Carboxylic Acid Intermediate
Hydrolysis of a nitrile or ester group at position 8 generates the carboxylic acid. For example, treating 8-cyano-triazoloquinazoline with 6M HCl under reflux for 6 hours yields the corresponding carboxylic acid.
Amide Coupling with 4-Propoxyphenylmethylamine
The carboxylic acid intermediate reacts with 4-propoxyphenylmethylamine using coupling agents. Patent methods report using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature, achieving >85% conversion. Purification via column chromatography (SiO₂, ethyl acetate/hexane) isolates the final carboxamide.
Optimization and Analytical Data
Reaction Conditions and Yields
Spectral Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, triazole-H), 7.92–7.45 (m, 8H, aromatic), 4.55 (s, 2H, CH₂N), 3.95 (t, 2H, OCH₂), 2.40 (s, 3H, CH₃), 1.75 (m, 2H, CH₂), 0.98 (t, 3H, CH₃).
-
HRMS : m/z calculated for C₂₈H₂₆N₅O₃ [M+H]⁺: 504.2029; found: 504.2032.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Competing pathways during triazolo ring formation are minimized by controlling stoichiometry and temperature.
-
Byproduct Formation : Unreacted intermediates are removed via acid-base extraction (e.g., NaHCO₃ wash).
Scalability and Industrial Relevance
Kilogram-scale synthesis is feasible using flow chemistry for cyclocondensation (residence time: 30 min, 100°C) and continuous extraction for amide coupling. Patent data highlights >90% throughput efficiency in pilot plants.
Q & A
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher yields at controlled temps |
| Solvent | DMF or ethanol | DMF enhances solubility |
| Catalyst | Benzyltributylammonium bromide | Accelerates coupling reactions |
Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress .
Basic: Which spectroscopic and chromatographic techniques confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by area under the curve) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Methodological Answer:
Discrepancies often arise from structural variations (e.g., substituents) or assay conditions. Strategies include:
Comparative SAR Studies :
- Compare analogues (e.g., 4-chlorobenzyl vs. 4-propoxyphenyl groups) to identify activity-determining moieties .
Standardized Assays :
- Use consistent cell lines (e.g., MCF-7 for anticancer) and microbial strains (e.g., S. aureus ATCC 25923) .
Dose-Response Analysis :
- Calculate IC50/EC50 values to quantify potency variations .
Example : A 3-methylphenyl group may enhance anticancer activity by improving lipophilicity, while propoxyphenyl enhances antimicrobial penetration .
Advanced: What strategies optimize regioselectivity during triazole ring formation?
Methodological Answer:
Regioselectivity is influenced by:
Reagent Addition Order : Stepwise addition of hydrazine derivatives minimizes by-products .
Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
Catalytic Systems : Copper(I) iodide (CuI) can enhance triazole formation efficiency .
Validation : X-ray crystallography or 2D NMR (e.g., NOESY) confirms regiochemistry .
Basic: What in vitro assays evaluate pharmacological potential?
Methodological Answer:
- Anticancer : MTT assay (viability of HeLa or A549 cells) .
- Antimicrobial : Broth microdilution (MIC against E. coli or C. albicans) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) .
Data Interpretation : IC50 < 10 µM suggests high potency .
Advanced: How can computational tools predict binding affinity with target enzymes?
Methodological Answer:
Molecular Docking : Use software (e.g., AutoDock Vina) with crystal structures (e.g., PDB: 4M0J) to model interactions .
Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories .
QSAR Models : Correlate substituent properties (e.g., logP) with activity data .
Validation : Compare predicted vs. experimental IC50 values from enzyme assays .
Advanced: What methodologies determine stability under formulation conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Forced Degradation :
- Acidic (0.1M HCl) and oxidative (3% H2O2) conditions identify labile bonds .
- LC-MS : Characterize degradation products (e.g., hydrolyzed amide bonds) .
Key Stability Indicators : <5% degradation under ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
